molecular formula C17H18N2O6 B3047799 1,5-Bis(4-nitrophenoxy)pentane CAS No. 14467-60-8

1,5-Bis(4-nitrophenoxy)pentane

Cat. No.: B3047799
CAS No.: 14467-60-8
M. Wt: 346.3 g/mol
InChI Key: PALCOFOSTAKMDG-UHFFFAOYSA-N
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Description

1,5-Bis(4-nitrophenoxy)pentane is an organic compound with the molecular formula C17H18N2O6 It is characterized by two nitrophenoxy groups attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Bis(4-nitrophenoxy)pentane can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with 1,5-dibromopentane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization from ethanol are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 1,5-Bis(4-nitrophenoxy)pentane undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

1,5-Bis(4-nitrophenoxy)pentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Bis(4-nitrophenoxy)pentane involves its interaction with molecular targets through its nitrophenoxy groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .

Comparison with Similar Compounds

    1,5-Bis(4-aminophenoxy)pentane: A reduced form of 1,5-Bis(4-nitrophenoxy)pentane with amino groups instead of nitro groups.

    1,5-Bis(4-methoxyphenoxy)pentane: A derivative with methoxy groups instead of nitro groups.

Uniqueness: this compound is unique due to its nitro groups, which impart specific chemical reactivity and properties. This makes it distinct from its amino and methoxy derivatives, which have different reactivity and applications .

Properties

IUPAC Name

1-nitro-4-[5-(4-nitrophenoxy)pentoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCOFOSTAKMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338660
Record name 1,5-bis(4-nitrophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-60-8
Record name 1,5-bis(4-nitrophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(PENTAMETHYLENEDIOXY)-BIS-(NITROBENZENE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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